Structural Isomerism: 1,2,4-Triazole vs. 1,2,3-Triazole Connectivity as a Selection Driver
The target compound uniquely features a 1,2,4-triazol-4-yl group directly attached to the sulfonamide nitrogen . This contrasts with the heavily researched 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides, which are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and possess a 1,2,3-triazole as a linker between the thiophene core and a variable aryl substituent [1]. The target structure eliminates both the 5-aryl substituent and the 1,2,3-triazole bridge, presenting a minimalist 1,2,4-triazole pharmacophore. This difference is fundamental; X-ray crystallography of 1,2,3-triazole analogs reveals the triazole nitrogen N3 directly coordinates the zinc ion in carbonic anhydrase II [1], an interaction geometry impossible for the 1,2,4-triazol-4-yl isomer due to altered nitrogen placement and the absence of a coordinating N3.
| Evidence Dimension | Triazole isomerism and substitution pattern |
|---|---|
| Target Compound Data | 1,2,4-triazol-4-yl group directly N-linked to sulfonamide; no 5-substituent |
| Comparator Or Baseline | 5-(1-naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide (a representative 1,2,3-triazole analog) |
| Quantified Difference | Qualitative structural difference; no common biological assay data available for direct quantitative comparison. The Zn²⁺ coordination motif established for 1,2,3-triazoles is structurally inaccessible to the target compound. |
| Conditions | Structural analysis based on PDB 4BF1 crystal structure vs. chemical structure of CAS 899218-24-7 |
Why This Matters
For procurement decisions, this confirms the compound is not a functional replacement for the 1,2,3-triazole series and is instead a unique tool for probing the role of triazole isomerism in target engagement.
- [1] Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138. (PDB 4BF1 structure shows Zn²⁺ coordination by 1,2,3-triazole N3). View Source
